N-Methyl-N-phenylphosphoramidothioic dichloride
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Overview
Description
N-Methyl-N-phenylphosphoramidothioic dichloride is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenylphosphoramidothioic dichloride typically involves the reaction of N-methyl-N-phenylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{N-Methyl-N-phenylamine} + \text{PCl}_5 + \text{S} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenylphosphoramidothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramidothioic oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic oxides, while substitution reactions can produce a variety of phosphoramidothioic derivatives.
Scientific Research Applications
N-Methyl-N-phenylphosphoramidothioic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenylphosphoramidothioic dichloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical behaviors. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-phenylphosphoramidic dichloride
- N-Methyl-N-phenylphosphoramidothioic oxide
- N-Methyl-N-phenylphosphoramidothioic bromide
Uniqueness
N-Methyl-N-phenylphosphoramidothioic dichloride is unique due to the presence of both phosphorus and sulfur atoms, which impart distinct chemical properties. Its ability to undergo a wide range of chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
58245-45-7 |
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Molecular Formula |
C7H8Cl2NPS |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
N-dichlorophosphinothioyl-N-methylaniline |
InChI |
InChI=1S/C7H8Cl2NPS/c1-10(11(8,9)12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
PRANDIUQQRMTIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)P(=S)(Cl)Cl |
Origin of Product |
United States |
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